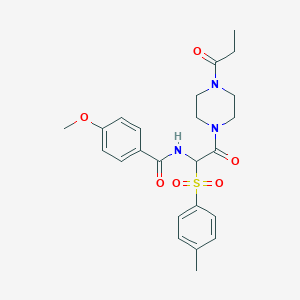

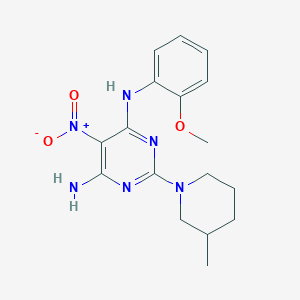

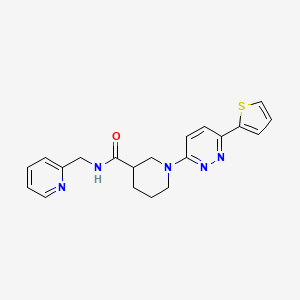

benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, which are structurally related to the compound , has been explored in several studies. These derivatives are typically synthesized using the Rap-Stoermer condensation reaction, a method that has proven effective for creating a variety of benzofuran compounds . For instance, the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones was achieved using an ultrasound-assisted Rap-Stoermer reaction, indicating the versatility and adaptability of this synthetic approach . Additionally, the synthesis of benzofuran-2-yl(phenyl)methanones involved treating substituted phenacyl bromide with different derivatives of 2-hydroxy-benzaldehyde, demonstrating the use of readily available starting materials .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety linked to various substituents that can significantly influence the compound's affinity and selectivity for biological targets. For example, the introduction of a N,N-dimethylamino group in benzofuran-2-yl(phenyl)methanone derivatives has been shown to enhance their affinity for Aβ(1-42) aggregates, which are relevant in the context of Alzheimer's disease . The structural characterization of these compounds is typically confirmed using spectroscopic techniques such as IR, 1H and 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including halogenation, nitration, and reduction, to yield compounds with different functional groups. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups were synthesized and subsequently reduced to their corresponding ethanols or amino compounds . These reactions demonstrate the chemical versatility of benzofuran derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and interaction with biological targets. For example, para-substituted benzofuran-2-yl(phenyl)methanones showed higher activity in α-amylase inhibition and radical scavenging compared to other substituents, indicating the impact of substituent positioning on biological activity . The solubility, stability, and reactivity of these compounds can be tailored by modifying their substituents, which is crucial for their potential application as pharmaceutical agents.

Case Studies

Several studies have evaluated the biological activities of benzofuran derivatives, providing insights into their potential therapeutic applications. Benzofuran-2-yl(phenyl)methanone derivatives have been investigated as probes for β-amyloid plaques in Alzheimer's disease, with some compounds displaying high affinity and selectivity for these targets . Additionally, benzofuran derivatives have been screened for antimicrobial activity, with some showing promising results against various bacterial and fungal strains . The antiproliferative effects of benzofuran derivatives have also been studied, with certain compounds exhibiting the ability to reverse multidrug resistance in cancer cells . These case studies highlight the therapeutic potential of benzofuran derivatives in treating a range of diseases.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antioxidant Properties : A study by Rashmi et al. (2014) successfully synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which exhibited significant antimicrobial and antioxidant activities. This demonstrates the potential of benzofuran derivatives in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).

Anticancer Activity : Abdelhafez et al. (2014) explored benzofuran derivatives for their potential in inhibiting VEGFR-2 tyrosine kinase, showing promising anticancer activities. This indicates the role of benzofuran compounds in cancer therapy by targeting specific growth factor receptors (Abdelhafez et al., 2014).

Chemical Synthesis and Material Applications

Novel Synthetic Approaches : Chanda et al. (2012) introduced a microwave-assisted method for synthesizing benzofuran derivatives on ionic liquid support, highlighting the efficiency of novel synthetic routes in generating benzofuran-based compounds with potential applications in drug discovery and material science (Chanda et al., 2012).

Photovoltaic and Luminescence Sensitization : Sadeghzadeh et al. (2021) reported on the synthesis of benzofuro[2,3-b]imidazo[4,5-f]quinolines, demonstrating their application as organic photosensitizers with high-performance in dye-sensitized solar cells, thus contributing to the development of renewable energy technologies (Sadeghzadeh et al., 2021).

Mechanism of Action

Mode of action

Many benzofuran and imidazole derivatives exert their effects by binding to specific targets and modulating their activity .

Biochemical pathways

Without specific information on the targets and mode of action of “benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”, it’s difficult to predict the exact biochemical pathways it might affect. Benzofuran and imidazole derivatives can influence a variety of pathways, depending on their specific targets .

properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-18(17-11-14-3-1-2-4-16(14)26-17)21-10-9-20-19(21)27-12-13-5-7-15(8-6-13)22(24)25/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKDLUQDIHLMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)